![molecular formula C19H20Cl6N2O B14004806 4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol CAS No. 60625-59-4](/img/structure/B14004806.png)
4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol is a complex organic compound with the molecular formula C19H20Cl6N2O . This compound is characterized by its multiple chlorine atoms and the presence of both amino and phenol functional groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol is utilized in several scientific research fields:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential therapeutic uses and effects on biological systems.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which 4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of certain pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol stands out due to its unique combination of functional groups and chlorine atoms. Similar compounds include:
- 4-[[4-(Bis(3-chloropropyl)amino)-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol
- Other derivatives with variations in the substituents on the phenyl ring These compounds share some chemical properties but differ in their specific reactivity and applications.
Properties
CAS No. |
60625-59-4 |
|---|---|
Molecular Formula |
C19H20Cl6N2O |
Molecular Weight |
505.1 g/mol |
IUPAC Name |
4-[[4-[bis(3-chloropropyl)amino]-2-chlorophenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride |
InChI |
InChI=1S/C19H19Cl5N2O.ClH/c20-5-1-7-26(8-2-6-21)15-4-3-13(16(22)11-15)12-25-14-9-17(23)19(27)18(24)10-14;/h3-4,9-12,27H,1-2,5-8H2;1H |
InChI Key |
LFVCWKZAPSPLLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCCl)CCCCl)Cl)C=NC2=CC(=C(C(=C2)Cl)O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
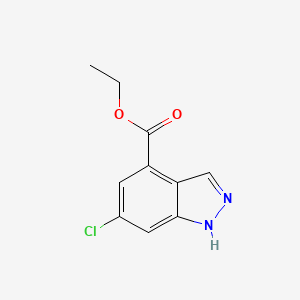
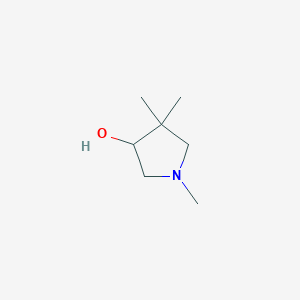
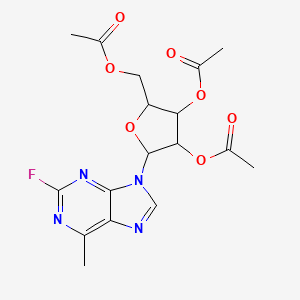
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
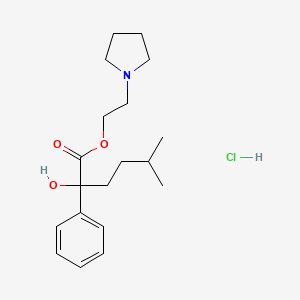
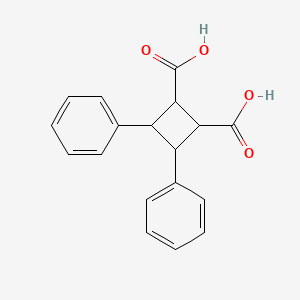
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)



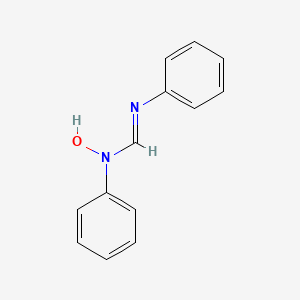
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
